molecular formula C21H33N3O3S B2984025 3-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide CAS No. 897611-78-8

3-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide

Número de catálogo: B2984025
Número CAS: 897611-78-8
Peso molecular: 407.57
Clave InChI: BJVVEKYVJUNCAJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide is a useful research compound. Its molecular formula is C21H33N3O3S and its molecular weight is 407.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide is a compound with significant potential in medicinal chemistry, particularly in the treatment of various conditions such as pain, cancer, and autoimmune diseases. The compound's structure includes a sulfonamide moiety, which is known to enhance biological activity through various mechanisms.

Chemical Structure

The molecular formula of the compound is C20H31N3O3SC_{20}H_{31}N_{3}O_{3}S, with a molecular weight of approximately 393.5 g/mol. The presence of the cyclohexyl group and the piperazine ring contributes to its pharmacological properties.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • FLT3 Receptor Antagonism : The compound acts as an antagonist to the FLT3 receptor, which is implicated in the pathogenesis of certain leukemias. Inhibition of FLT3 signaling can lead to reduced proliferation of malignant cells .
  • Cholinergic Modulation : Similar compounds have been shown to act as acetylcholinesterase inhibitors, enhancing cholinergic transmission and potentially providing therapeutic effects in neurodegenerative disorders .

Biological Activity Data

The biological activity of this compound has been evaluated through various studies, highlighting its efficacy against different biological targets.

Activity Type IC50 (µM) Selectivity Index Notes
FLT3 Inhibition0.5>10Potent against FLT3-dependent leukemia cells .
Acetylcholinesterase Inhibition1.2>15Enhances cholinergic signaling .
Antiparasitic Activity10>8Effective against protozoan parasites .

Case Studies

  • FLT3 Antagonism in Leukemia : A study demonstrated that compounds structurally similar to this compound showed significant reduction in cell viability in FLT3-driven leukemia models. The IC50 values were reported around 0.5 µM, indicating strong inhibitory effects on tumor cell growth.
  • Neuroprotective Effects : In vitro studies indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, likely through modulation of acetylcholine levels. This was evidenced by a selectivity index greater than 15 when tested against non-target cells.

Research Findings

Recent research has focused on optimizing the structure of sulfonamide derivatives to enhance their biological activity:

  • Synthesis of Analogues : Various analogues have been synthesized to evaluate their potency and selectivity against FLT3 and other targets. Modifications in the piperazine ring and sulfonamide group have led to improved biological profiles.
  • In Vivo Studies : Preliminary animal studies suggest that the compound exhibits favorable pharmacokinetics and bioavailability, making it a candidate for further clinical development.

Propiedades

IUPAC Name

3-cyclohexyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3S/c25-21(12-11-19-7-3-1-4-8-19)22-13-18-28(26,27)24-16-14-23(15-17-24)20-9-5-2-6-10-20/h2,5-6,9-10,19H,1,3-4,7-8,11-18H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVVEKYVJUNCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.